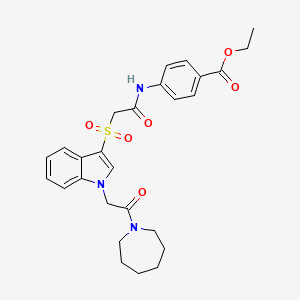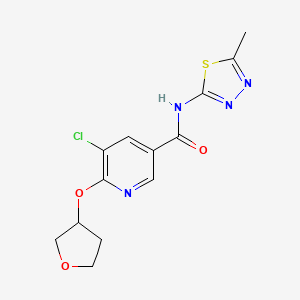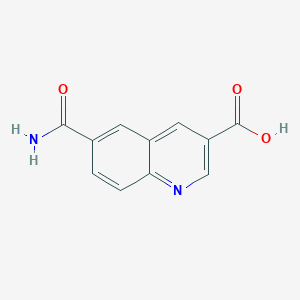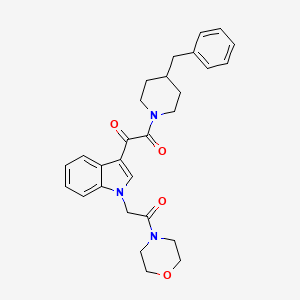
5-Etoxi-1,3,4-tiadiazol-2-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C4H6N2OS2 and a molecular weight of 162.23 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.
Aplicaciones Científicas De Investigación
5-Ethoxy-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
Target of Action
The primary targets of 5-Ethoxy-1,3,4-thiadiazole-2-thiol are multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
5-Ethoxy-1,3,4-thiadiazole-2-thiol interacts with its targets by bonding and hydrophobic interaction with key amino acid residues . This interaction leads to cytotoxic effects on the cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and survival. It induces apoptosis in tumor cells and hinders their cell cycle progression to impede further proliferation .
Pharmacokinetics
Similar compounds have been noted for their high systemic toxicity due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
The molecular and cellular effects of 5-Ethoxy-1,3,4-thiadiazole-2-thiol’s action include the induction of apoptosis in cancer cells and the inhibition of cell cycle progression . This results in the inhibition of cancer cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethoxy-1,3,4-thiadiazole-2-thiol. For instance, the compound’s efficacy can be affected by the pH of the environment, the presence of other substances, and the temperature . .
Análisis Bioquímico
Biochemical Properties
1,3,4-thiadiazole derivatives, to which this compound belongs, have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . These compounds have the ability to disrupt processes related to DNA replication .
Cellular Effects
These compounds have shown potent anti-cancer activities, indicating that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,3,4-thiadiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 5-Ethoxy-1,3,4-thiadiazole-2-thiol typically involves the reaction of ethyl hydrazinecarbodithioate with ethyl orthoformate under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
5-Ethoxy-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
5-Ethoxy-1,3,4-thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:
5-Amino-1,3,4-thiadiazole-2-thiol: Known for its use as a leveling agent in high-density interconnect printed circuit boards.
5-Methyl-1,3,4-thiadiazole-2-thiol: Studied for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Investigated for its anticancer activities. The uniqueness of 5-Ethoxy-1,3,4-thiadiazole-2-thiol lies in its specific ethoxy substitution, which can influence its reactivity and biological activity compared to other thiadiazole derivatives.
Propiedades
IUPAC Name |
5-ethoxy-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-2-7-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWKWQMCNWIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-91-1 |
Source


|
| Record name | 5-ethoxy-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)
![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)

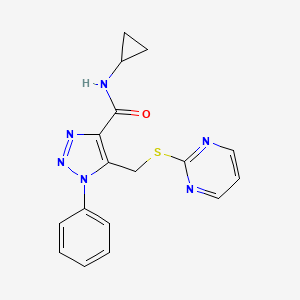
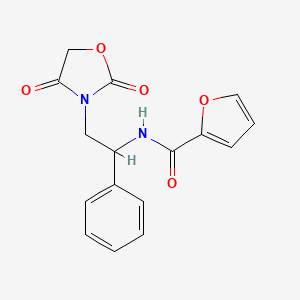
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)
